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Compound of Interest

Compound Name: 3'-Bromo-4'-fluoroacetanilide

Cat. No.: B176197 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 3'-Bromo-4'-
fluoroacetanilide (CAS No. 1009-75-2), a key chemical intermediate in various research and

development applications, particularly within the pharmaceutical and agrochemical sectors.[1]

[2] The precise characterization of such molecules is paramount for ensuring purity, verifying

structure, and meeting stringent quality control standards. This document synthesizes

theoretical principles with practical, field-proven insights to offer a definitive reference for

researchers, scientists, and drug development professionals.

Compound Identity and Physicochemical Properties
3'-Bromo-4'-fluoroacetanilide is a substituted aromatic amide. Its structural integrity and

purity are foundational to its utility in complex synthetic pathways. Spectroscopic analysis

provides an unambiguous fingerprint for its identification.

Structure:

Figure 1. Chemical Structure of 3'-Bromo-4'-fluoroacetanilide.

The compound's core properties are summarized below, providing essential data for

experimental design and analysis.
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Property Value Source(s)

CAS Number 1009-75-2 [1][3][4]

Molecular Formula C₈H₇BrFNO [1][4]

Molecular Weight 232.05 g/mol [1][3]

IUPAC Name
N-(3-bromo-4-

fluorophenyl)acetamide
[1]

Canonical SMILES
CC(=O)NC1=CC(=C(C=C1)F)

Br
[1][4]

Appearance
White to off-white crystalline

solid
[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the precise arrangement of

atoms in an organic molecule. For 3'-Bromo-4'-fluoroacetanilide, both ¹H and ¹³C NMR

provide critical, complementary information.

Experimental Protocol: NMR Data Acquisition
A robust and reproducible methodology is key to acquiring high-quality NMR data.

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is

suitable for general solubility, while DMSO-d₆ is preferred if the N-H proton signal is of

particular interest, as it slows exchange and results in a sharper peak.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure

adequate signal dispersion, especially in the aromatic region.

¹H NMR Acquisition: Acquire data using a standard pulse program. Key parameters include a

30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans

(typically 8-16) to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program (e.g., zgpg30). A

larger number of scans (e.g., 1024 or more) is typically required due to the lower natural

abundance of the ¹³C isotope.

Workflow for NMR Analysis
The process from sample to final structure is a systematic workflow.
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Click to download full resolution via product page

Diagram 1. Standard workflow for NMR spectroscopic analysis.

Proton (¹H) NMR Analysis
The ¹H NMR spectrum provides information on the number, environment, and connectivity of

protons. The expected signals for 3'-Bromo-4'-fluoroacetanilide are detailed below.
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Assignment

Predicted
Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Rationale

-CH₃ ~2.1 - 2.2 Singlet (s) N/A 3H

The methyl

protons of the

acetyl group

are

chemically

isolated and

thus appear

as a sharp

singlet.[5]

Ar-H (H-5') ~7.0 - 7.2

Triplet or

Doublet of

Doublets (t or

dd)

JH-H (ortho)

≈ 8.8 HzJH-F

(ortho) ≈ 8.8

Hz

1H

This proton is

coupled to

both the

adjacent H-6'

and the ortho

fluorine atom.

The similar

magnitudes

of ortho H-H

and H-F

coupling can

result in an

apparent

triplet.

Ar-H (H-6') ~7.4 - 7.6 Doublet of

Doublets (dd)

JH-H (ortho)

≈ 8.8 HzJH-H

(meta) ≈ 2.5

Hz

1H Coupled to H-

5' (ortho) and

H-2' (meta).

The electron-

withdrawing

nature of the

adjacent

acetamido

group
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contributes to

its downfield

shift.[5]

Ar-H (H-2') ~7.8 - 8.0
Doublet of

Doublets (dd)

JH-F (meta) ≈

4.5 HzJH-H

(meta) ≈ 2.5

Hz

1H

This proton

experiences

the strongest

deshielding

effect from

the bromine

atom and is

coupled to

both the meta

fluorine and

the meta H-

6'.

-NH- ~7.5 - 8.5
Broad Singlet

(br s)
N/A 1H

The amide

proton signal

is often broad

due to

quadrupole

broadening

from the

nitrogen atom

and chemical

exchange. Its

chemical shift

is highly

dependent on

solvent and

concentration

.[5]

Carbon-13 (¹³C) NMR Analysis
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the molecule's

asymmetry, all eight carbon atoms are expected to be chemically distinct.
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Assignment
Predicted Chemical Shift
(δ, ppm)

Key Features & Rationale

-CH₃ ~24 - 25

The acetyl methyl carbon

appears in the typical aliphatic

region.

C-Br (C-3') ~110 - 112

The carbon directly attached to

bromine shows a characteristic

upfield shift due to the "heavy

atom effect." It will also exhibit

coupling to fluorine.

Ar-CH (C-5') ~116 - 118

This carbon is ortho to the

fluorine and will show a large

one-bond C-F coupling

constant (¹JCF).

Ar-CH (C-6') ~125 - 127
A standard aromatic CH

carbon.

Ar-CH (C-2') ~128 - 130
Another standard aromatic CH

carbon.

C-NH (C-1') ~135 - 137
The carbon attached to the

nitrogen of the amide group.

C-F (C-4') ~155 - 158 (d)

The carbon bonded to fluorine

appears significantly downfield

and as a doublet with a very

large one-bond C-F coupling

constant (¹JCF ≈ 240-250 Hz).

This is a definitive diagnostic

signal.

C=O ~168 - 170

The carbonyl carbon of the

amide group appears in the

characteristic downfield region

for this functional group.
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Infrared (IR) Spectroscopy: Probing Functional
Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule by measuring the absorption of infrared radiation corresponding to molecular

vibrations.

Experimental Protocol: ATR-FTIR
Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal

sample preparation.

Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean.

Background Scan: Record a background spectrum of the empty ATR stage to subtract

atmospheric (CO₂, H₂O) and instrument-related absorptions.

Sample Analysis: Place a small amount of the solid sample onto the crystal. Apply pressure

using the anvil to ensure good contact.

Data Acquisition: Collect the sample spectrum over a typical range of 4000–400 cm⁻¹. Co-

add 16-32 scans to improve the signal-to-noise ratio.

Interpretation of Key IR Absorption Bands
The IR spectrum of 3'-Bromo-4'-fluoroacetanilide is dominated by characteristic amide and

aromatic signals.
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Wavenumber
(cm⁻¹)

Vibrational Mode Intensity Comments

~3300 N-H Stretch Strong

A strong, sharp peak

characteristic of a

secondary amide N-H

bond.[6]

~3100 - 3000 Aromatic C-H Stretch Medium

Indicates the

presence of sp² C-H

bonds in the aromatic

ring.

~1670 - 1680 C=O Stretch (Amide I) Very Strong

This is typically the

most intense peak in

the spectrum and is

diagnostic for the

amide carbonyl group.

[5]

~1540 - 1560 N-H Bend (Amide II) Strong

This band arises from

a coupling of the N-H

in-plane bend and C-

N stretching

vibrations.[5]

~1600, ~1500 Aromatic C=C Stretch Medium-Strong

Two or more sharp

bands are

characteristic of the

benzene ring skeletal

vibrations.

~1240 - 1260 C-F Stretch Strong

The carbon-fluorine

bond gives rise to a

strong absorption in

the fingerprint region.

~600 - 500 C-Br Stretch Medium The carbon-bromine

stretch appears at a

low frequency due to
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the high mass of the

bromine atom.[6]

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and crucial information about the

molecule's structure through analysis of its fragmentation patterns.

Experimental Protocol: Electron Ionization (EI-MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe.

Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) to

induce ionization and fragmentation.

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge

(m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: Detect the ions to generate the mass spectrum.

Analysis of the Mass Spectrum
The molecular formula C₈H₇BrFNO corresponds to a monoisotopic mass of 230.9695 Da.

Molecular Ion (M⁺): The most critical feature is the molecular ion peak. Due to the nearly

equal natural abundance of bromine isotopes (⁷⁹Br: 50.7%, ⁸¹Br: 49.3%), the spectrum will

exhibit two peaks of almost equal intensity at m/z 231 (for C₈H₇⁷⁹BrFNO) and m/z 233 (for

C₈H₇⁸¹BrFNO). This "M, M+2" pattern is an unmistakable signature for a monobrominated

compound.[7]

Key Fragmentation Pathway: The primary fragmentation pathway for acetanilides involves

the cleavage of the amide group.
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[CH₃CO]⁺
m/z 43
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Diagram 2. Predicted primary fragmentation pathways for 3'-Bromo-4'-fluoroacetanilide.

Loss of Ketene (H₂C=C=O): A common fragmentation for acetanilides is the loss of a neutral

ketene molecule (42 Da), leading to the formation of the 3-bromo-4-fluoroaniline radical

cation at m/z 189 and 191.[8]

Acylium Ion Formation: Cleavage of the C-N bond can generate a stable acylium ion,

[CH₃CO]⁺, which gives a prominent peak at m/z 43.

The presence of the isotopic molecular ion pair and these characteristic fragments provides a

self-validating system for confirming the identity of 3'-Bromo-4'-fluoroacetanilide.

Conclusion
The comprehensive spectroscopic analysis of 3'-Bromo-4'-fluoroacetanilide using NMR, IR,

and MS provides a unique and definitive fingerprint for its structural confirmation and purity

assessment. The key identifiers include:

¹H NMR: A characteristic three-proton aromatic system with distinct splitting patterns due to

H-H and H-F coupling.

¹³C NMR: Eight unique carbon signals, highlighted by the downfield C-F signal exhibiting a

large ¹JCF coupling constant.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b176197?utm_src=pdf-body-img
https://www.benchchem.com/product/b176197?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C103888&Mask=200
https://www.benchchem.com/product/b176197?utm_src=pdf-body
https://www.benchchem.com/product/b176197?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176197?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IR: Strong amide I and II bands, coupled with characteristic N-H, C-F, and C-Br stretches.

MS: A distinctive M/M+2 molecular ion pair at m/z 231/233, confirming the presence of one

bromine atom.

This guide provides the necessary framework and detailed interpretation to empower

researchers and scientists in the confident and accurate characterization of this important

chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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